4-Ethyl-3-fluorobenzoic acid

Übersicht

Beschreibung

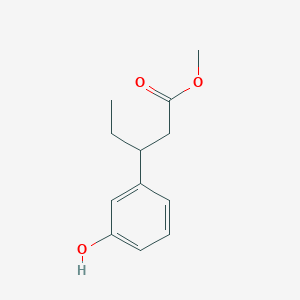

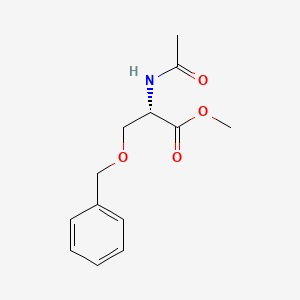

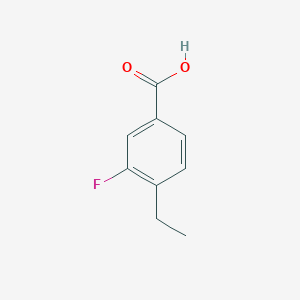

4-Ethyl-3-fluorobenzoic acid is a chemical compound with the CAS Number: 1142924-72-8 . It has a molecular weight of 168.17 . The compound is typically stored at room temperature and appears as a light-red to brown solid .

Molecular Structure Analysis

The InChI code for 4-Ethyl-3-fluorobenzoic acid is1S/C9H9FO2/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10/h3-5H,2H2,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

4-Ethyl-3-fluorobenzoic acid is a light-red to brown solid . It has a molecular weight of 168.17 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

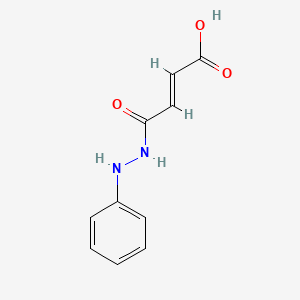

- Hydrazones Derived from 4-Fluorobenzoic Acid : Hydrazones synthesized from 4-fluorobenzoic acid have shown promising antimycobacterial activity, particularly against the Mycobacterium tuberculosis H37Rv strain. The compound 4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide demonstrated notable inhibitory action among the compounds studied (Koçyiğit-Kaymakçıoğlu et al., 2009).

Radiopharmaceutical Applications

- Synthesis of Radiopaque Compounds : Compounds derived from fluorobenzoic acids, including 3-iodo-4-fluorobenzoic acid and its derivatives, have been synthesized for use as radiopaque materials. They exhibit anesthetic, hypnotic, and analgesic effects and are non-toxic at concentrations needed for radiographic opaqueness (Mittelstaedt et al., 1950).

Biodegradation Studies

- Anaerobic Transformation of Phenols : Isomeric fluorophenols, including fluorobenzoic acids, were used to investigate the transformation of phenol to benzoate by an anaerobic consortium. The study found that 2-fluorophenol and 3-fluorophenol led to the accumulation of corresponding fluorobenzoic acids, indicating the introduction of a carboxyl group para to the phenolic hydroxyl group (Genthner et al., 1989).

Organic Solar Cells

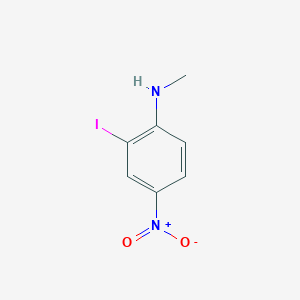

- PEDOT Modification for Solar Cells : The study on modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-fluorobenzoic acid for solar cell applications demonstrated significant improvement in conductivity. This modification enhances the application of peptides in positron emission tomography (PET) (Tan et al., 2016).

Protein Labeling in Medical Imaging

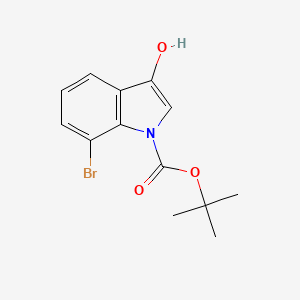

- Protein Labeling with [18F]FBEM : A prosthetic group, [18F]FBEM, was developed for radiolabeling the free sulfhydryl groups of peptides and proteins. The study involved the synthesis of 4-[18F]fluorobenzoic acid and its use in medical imaging techniques (Kiesewetter et al., 2011).

Safety and Hazards

The safety data sheet for 4-Ethyl-3-fluorobenzoic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4-ethyl-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZWTENMZHZIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Hydroxypiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084704.png)

![3-[(Diethylamino)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084715.png)

![[(4-Methoxyphenyl)(2-{[2-(4-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084723.png)

![[(4-Methoxyphenyl)(2-{[2-(2-methoxyphenyl)ethyl]-amino}-2-oxoethyl)amino]acetic acid](/img/structure/B3084743.png)

![[(2-{[2-(2-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3084751.png)